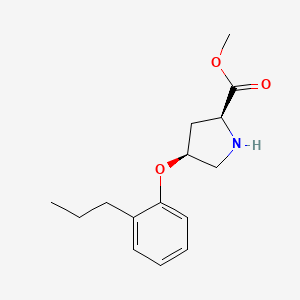
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate
描述
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉NO₃
- CAS Number : 1354488-25-7
- Molecular Weight : 263.32 g/mol
The compound features a pyrrolidine ring substituted with a propylphenoxy group at the 4-position and a carboxylate ester at the 2-position. This unique structure is believed to contribute to its diverse biological activities.
Research suggests that this compound may interact with various biological pathways:
- Adrenergic Activity : Preliminary studies indicate that this compound may exhibit activity at adrenergic receptors, potentially influencing cardiovascular functions and metabolic processes.
- Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could have implications for mood regulation and neuropsychiatric disorders.
- Anti-inflammatory Effects : Some studies have hinted at its anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Overview
1. Adrenergic Receptor Interaction
A study evaluated the binding affinity of various pyrrolidine derivatives, including this compound, to β-adrenergic receptors. Results indicated a moderate affinity that suggests potential for cardiovascular applications .
2. Neurotransmitter Modulation
In an experimental model assessing the effects on serotonin levels, this compound demonstrated an increase in serotonin release from neuronal cells. This effect was attributed to the compound’s ability to enhance synaptic transmission .
3. Anti-inflammatory Studies
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. These findings support its potential use in treating inflammatory conditions .
科学研究应用
Medicinal Chemistry
1.1 Antiviral Properties
This compound has been investigated for its potential antiviral effects. Research indicates that derivatives of pyrrolidinecarboxylates exhibit activity against viral infections. A notable patent (US8575135B2) describes the synthesis of antiviral compounds that include methyl (2S,4S)-4-(2-propylphenoxy)-2-pyrrolidinecarboxylate as a key structure in formulations aimed at treating viral diseases .
1.2 Neurological Disorders
this compound has been explored for its neuroprotective effects. Studies suggest that similar pyrrolidine derivatives can modulate neurotransmitter systems, providing therapeutic avenues for conditions such as epilepsy and other neurological disorders .
Biochemical Applications
2.1 Proteomics Research
The compound is utilized in proteomics studies due to its ability to interact with specific proteins and enzymes. It serves as a reagent in various biochemical assays, contributing to the understanding of protein functions and interactions .
2.2 Synthesis of Complex Molecules
In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of more complex molecules. Its structural features allow for modifications that lead to the development of new compounds with potential biological activities.
Case Studies and Research Findings
属性
IUPAC Name |
methyl (2S,4S)-4-(2-propylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h4-5,7-8,12-13,16H,3,6,9-10H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWNWCFFUUBIY-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















